(6-Bromo-1,3-benzothiazol-2-yl)methanol
Overview
Description
(6-Bromo-1,3-benzothiazol-2-yl)methanol is a chemical compound with the molecular formula C8H6BrNOS It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity, suggesting potential targets within the mycobacterium tuberculosis pathogen .
Mode of Action
Benzothiazole derivatives have been shown to exhibit inhibitory activity against M. tuberculosis , suggesting that they may interact with key enzymes or proteins within this pathogen to exert their effects.
Biochemical Pathways
Given the reported anti-tubercular activity of benzothiazole derivatives , it is plausible that these compounds may interfere with essential metabolic or cellular processes in M. tuberculosis.
Result of Action
tuberculosis , suggesting that they may lead to the disruption of essential cellular functions within this pathogen.
Biochemical Analysis
Biochemical Properties
(6-Bromo-1,3-benzothiazol-2-yl)methanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, leading to changes in cellular redox states. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can impact various signaling pathways within the cell .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. By altering the activity of this pathway, this compound can influence cell growth and survival. Furthermore, it can impact gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in stress responses and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of certain kinases, which play a role in cell signaling and regulation. Additionally, this compound can induce changes in gene expression by interacting with DNA or RNA, leading to alterations in transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular metabolism and stress responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain concentration. These findings highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism. Additionally, this compound can influence the levels of reactive oxygen species and antioxidants, impacting cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it can be transported into the mitochondria, where it exerts its effects on mitochondrial function and energy production. The distribution of this compound can also be influenced by its binding to plasma proteins, which can affect its bioavailability and pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may be directed to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression. Alternatively, it can localize to the endoplasmic reticulum or Golgi apparatus, where it influences protein folding and trafficking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1,3-benzothiazol-2-yl)methanol typically involves the reaction of 2-aminothiophenol with a brominated aldehyde or ketone. One common method is the condensation reaction between 2-aminothiophenol and 6-bromo-2-formylbenzoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-1,3-benzothiazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of 6-bromo-1,3-benzothiazole-2-carboxylic acid.
Reduction: Formation of 6-hydroxy-1,3-benzothiazole.
Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Bromo-1,3-benzothiazol-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-1,3-benzoxazol-2-yl)methanol: Similar structure but contains an oxygen atom instead of sulfur.
(2-Bromobenzo[d]thiazol-6-yl)methanol: Similar structure but with different substitution pattern on the benzothiazole ring.
Uniqueness
(6-Bromo-1,3-benzothiazol-2-yl)methanol is unique due to its specific substitution pattern and the presence of both bromine and hydroxyl functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(6-bromo-1,3-benzothiazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLBHKPUSANPJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188233-15-9 | |
Record name | (6-bromo-1,3-benzothiazol-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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